

Technical Guide: 4-Chloro-2,6-difluorophenylacetic Acid

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Compound of Interest

Compound Name:	4-Chloro-2,6-difluorophenylacetic acid
CAS No.:	537033-55-9
Cat. No.:	B1630998

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Molecular Weight, Synthesis, and Pharmaceutical Applications

Part 1: Executive Technical Summary

4-Chloro-2,6-difluorophenylacetic acid (CAS: 537033-55-9) is a highly specialized fluorinated building block used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical active ingredients.^{[1][2][3]} Its structural uniqueness lies in the 2,6-difluoro substitution pattern, which provides steric protection to the metabolic "soft spots" of the phenyl ring while modulating the acidity of the acetic acid tail.

This guide serves as a definitive reference for the compound's physicochemical profile, validated synthetic routes, and analytical quality control standards.

Part 2: Physicochemical Profile^[4]

The precise molecular weight and physical constants are critical for stoichiometric calculations in multi-step synthesis.

Molecular Weight & Formula

Property	Value
Molecular Formula	C ₈ H ₅ ClF ₂ O ₂
Molecular Weight (MW)	206.57 g/mol
Exact Mass	206.00 g/mol
CAS Number	537033-55-9
Physical State	White to off-white crystalline solid
Melting Point	108–112 °C (Typical range for this class)
Predicted pKa	~3.1 (Acidic due to electron-withdrawing F atoms)
LogP (Predicted)	2.3 (Moderate Lipophilicity)

Structural Impact

The 2,6-difluoro motif creates a "fluorine shield" around the benzylic carbon. This has two effects:

- **Steric Hindrance:** It restricts rotation and blocks enzymatic attack at the ortho positions.
- **Electronic Effect:** The high electronegativity of fluorine lowers the pKa of the acetic acid group compared to non-fluorinated phenylacetic acid (pKa ~4.3), making it a stronger acid and a better leaving group in certain coupling reactions.

Part 3: Synthetic Architecture

The synthesis of **4-Chloro-2,6-difluorophenylacetic acid** requires a regioselective approach. The most robust route utilizes the Directed Ortho-Lithiation (DoM) strategy, exploiting the acidity of the proton located between the two fluorine atoms in the starting material.

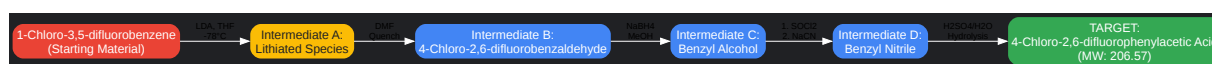
Validated Synthetic Route

Starting Material: 1-Chloro-3,5-difluorobenzene.

Mechanism:

- **Regioselective Lithiation:** The proton at position 4 of 1-chloro-3,5-difluorobenzene is flanked by two fluorine atoms, making it significantly more acidic (pKa ~26) than the protons ortho to the chlorine. Treatment with Lithium Diisopropylamide (LDA) at -78°C selectively deprotonates this position.
- **Formylation:** Quenching the lithiated species with Dimethylformamide (DMF) yields 4-chloro-2,6-difluorobenzaldehyde.
- **Reduction & Homologation:** The aldehyde is reduced to the alcohol, converted to the benzyl chloride, cyanated, and finally hydrolyzed to the acid.

Reaction Workflow Diagram



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Caption: Step-by-step synthetic pathway from 1-chloro-3,5-difluorobenzene to the target acid via Directed Ortho-Lithiation.

Protocol: Hydrolysis of the Nitrile (Step D to Product)

Rationale: This is the final critical step. Acidic hydrolysis is preferred over basic hydrolysis to prevent potential nucleophilic aromatic substitution of the fluorine atoms.

- **Charge:** Place 1.0 eq of 4-chloro-2,6-difluorobenzyl cyanide in a round-bottom flask.
- **Solvent:** Add a mixture of Acetic Acid and concentrated H₂SO₄ (1:1 v/v).
- **Reflux:** Heat to 100°C for 4–6 hours. Monitor by TLC or HPLC until the nitrile peak disappears.

- Quench: Pour the reaction mixture onto crushed ice. The product will precipitate as a white solid.
- Purification: Filter the solid and recrystallize from Toluene/Heptane to achieve >98% purity.

Part 4: Pharmaceutical Utility

Bioisosterism and Metabolic Stability

In drug design, this scaffold is often used to replace a standard phenylacetic acid moiety.

- Oxidative Blockade: The cytochrome P450 enzymes typically attack the electron-rich ortho and para positions of phenyl rings. By placing Fluorine at 2,6 and Chlorine at 4, all susceptible sites are blocked, significantly extending the half-life () of the drug.
- Lipophilicity Tuning: The C-F bond is highly lipophilic. This modification increases membrane permeability (LogP) without adding significant bulk, facilitating blood-brain barrier (BBB) penetration if required.

Part 5: Analytical Quality Control

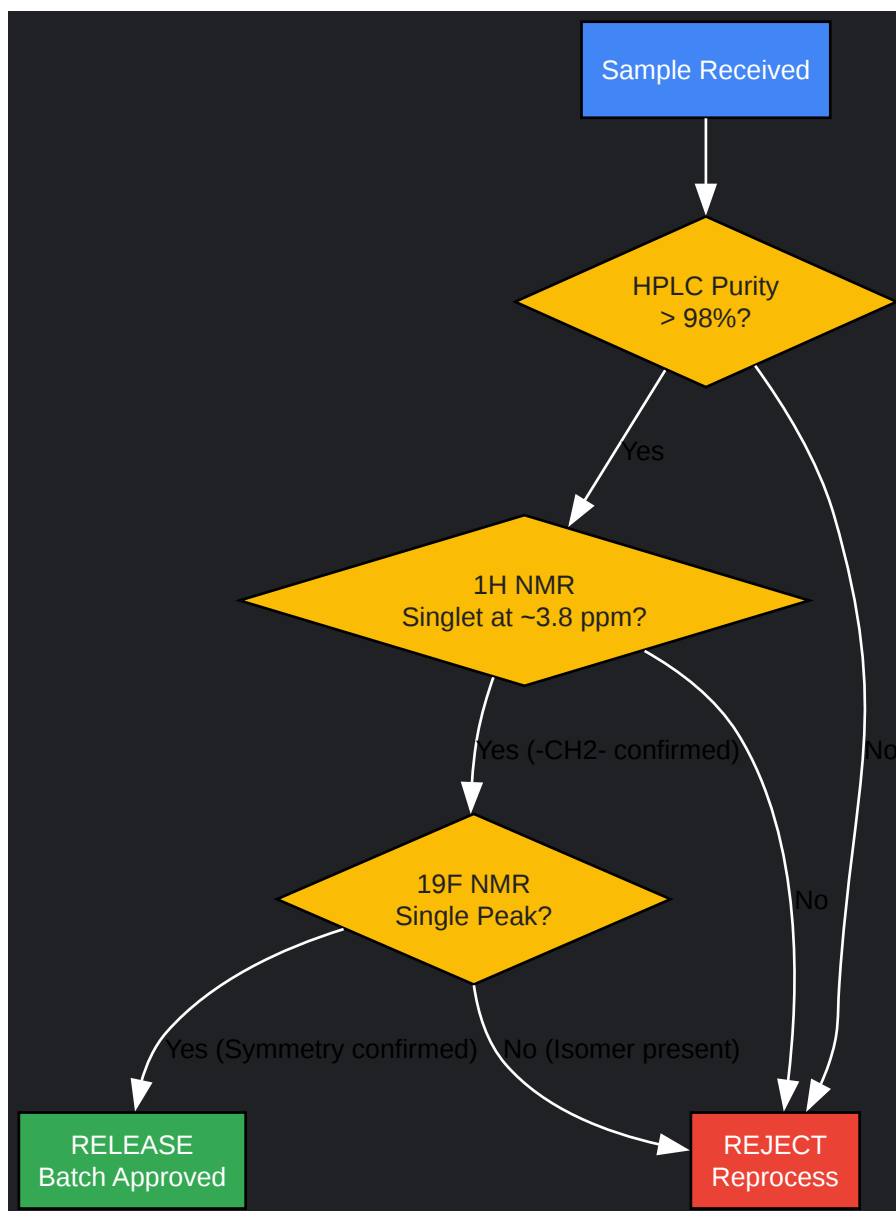
Ensuring the integrity of the 2,6-difluoro substitution pattern is vital, as isomers (e.g., 2,4-difluoro) have vastly different biological activities.

HPLC Method Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: Acetonitrile (ACN).
- Gradient: 10% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 220 nm (The carbonyl and aromatic ring absorb strongly here).

- Retention Time: Expect elution around 6.5–7.5 min (more retained than non-chlorinated analogs due to the Cl atom).

QC Decision Logic



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Caption: Quality Control decision tree ensuring chemical purity and isomeric correctness via HPLC and NMR.

References

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- To cite this document: BenchChem. [Technical Guide: 4-Chloro-2,6-difluorophenylacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1630998/docs#technical-guide-4-chloro-2-6-difluorophenylacetic-acid\]](https://www.benchchem.com/product/b1630998/docs#technical-guide-4-chloro-2-6-difluorophenylacetic-acid)

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